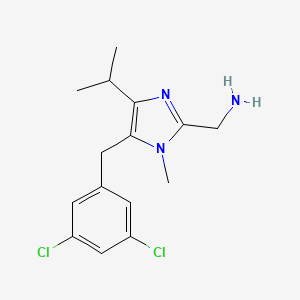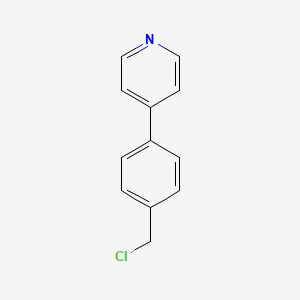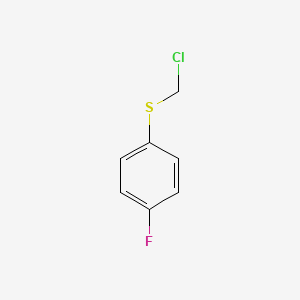
(chloromethyl)(4-fluorophenyl)sulfane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(chloromethyl)(4-fluorophenyl)sulfane is an organic compound with the molecular formula C7H6ClFS It consists of a benzene ring substituted with a chloromethyl group and a fluorine atom
Vorbereitungsmethoden
The synthesis of (chloromethyl)(4-fluorophenyl)sulfane can be achieved through several routes. One common method involves the reaction of 4-fluorothiophenol with chloromethyl methyl ether in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired product.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include steps for purification and isolation of the compound to ensure high purity and yield.
Analyse Chemischer Reaktionen
(chloromethyl)(4-fluorophenyl)sulfane undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction reactions can convert it to the corresponding thiol.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex aromatic compounds.
Common reagents used in these reactions include bases (e.g., sodium hydroxide), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., lithium aluminum hydride). The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
(chloromethyl)(4-fluorophenyl)sulfane has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of new drugs, particularly those targeting specific enzymes or receptors.
Material Science: It is utilized in the synthesis of materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of (chloromethyl)(4-fluorophenyl)sulfane depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The pathways involved can vary widely depending on the target and the intended therapeutic effect.
Vergleich Mit ähnlichen Verbindungen
(chloromethyl)(4-fluorophenyl)sulfane can be compared to similar compounds such as 1-(chloromethyl)-4-[(difluoromethyl)sulfanyl]benzene . While both compounds contain a chloromethyl group and a sulfur atom, the presence of different substituents (fluorine vs. difluoromethyl) can significantly impact their chemical properties and reactivity. The unique combination of substituents in this compound makes it distinct and valuable for specific applications.
Conclusion
This compound is a versatile compound with a range of applications in organic synthesis, medicinal chemistry, and material science. Its unique chemical structure allows it to participate in various reactions and serve as a valuable intermediate in the development of new materials and drugs.
Eigenschaften
CAS-Nummer |
459-27-8 |
|---|---|
Molekularformel |
C7H6ClFS |
Molekulargewicht |
176.64 g/mol |
IUPAC-Name |
1-(chloromethylsulfanyl)-4-fluorobenzene |
InChI |
InChI=1S/C7H6ClFS/c8-5-10-7-3-1-6(9)2-4-7/h1-4H,5H2 |
InChI-Schlüssel |
RTKGBOLTBOTURK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1F)SCCl |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
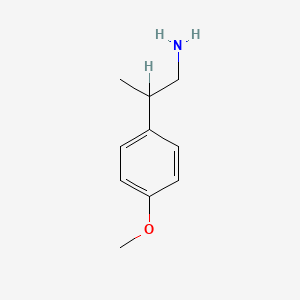

![3-[(Cyclopentylmethyl)amino]-N-methylbenzamide](/img/structure/B8725570.png)
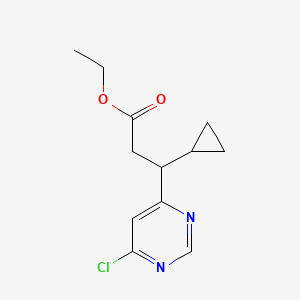
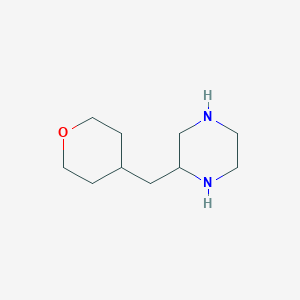
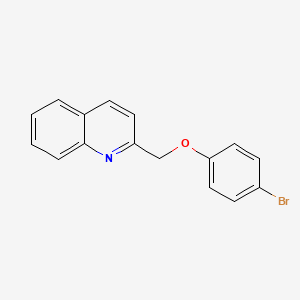
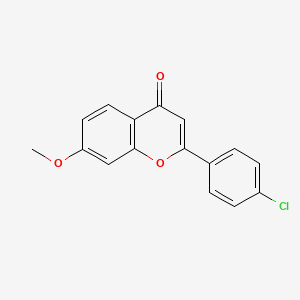
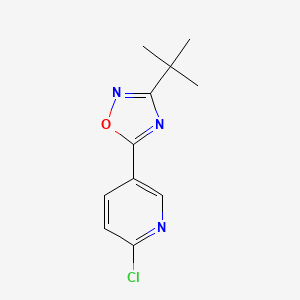
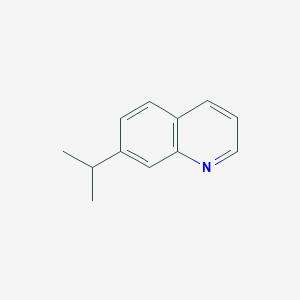
![(7-chloro-1H-pyrrolo[2,3-c]pyridin-2-yl)methanol](/img/structure/B8725629.png)
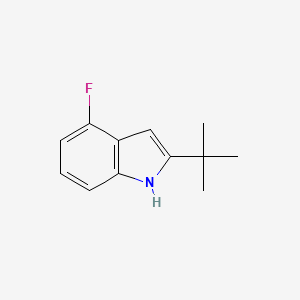
![4,4a,9,9a-Tetrahydroindeno[2,1-b][1,4]oxazin-3-one](/img/structure/B8725642.png)
